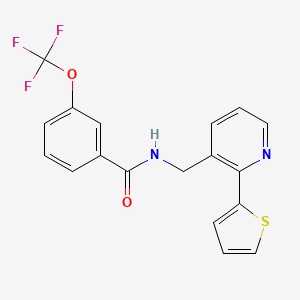

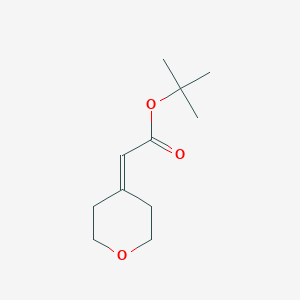

![molecular formula C19H15N5 B2721437 3-Methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612522-61-9](/img/structure/B2721437.png)

3-Methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a nitrogen-containing heterocyclic compound . It belongs to the class of compounds known as pyrimido[1,2-a]benzimidazoles . These compounds are the basis of many natural and synthetic biologically active substances .

Synthesis Analysis

The synthesis of such compounds has received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular formula of this compound is C19H15N5 . It has an average mass of 313.356 Da and a monoisotopic mass of 313.132751 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are part of the chemistry of aza-heterocycles . Nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines, a new family of antiviral compounds, have been found .科学的研究の応用

Novel Synthesis Methods

Researchers have developed methods for synthesizing substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and related derivatives. These compounds are obtained by fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, leading to tricyclic compounds with potential in vitro activity against S. aureus and P-388 lymphocytic leukemia in mice, though the latter showed inactivity (Rida et al., 1988).

Derivative Synthesis and Applications

The synthesis of benzimidazole derivatives through reactions with various reagents, such as chlorobenzaldehyde, cyclohexanone, and malononitrile, has been reported. These reactions yield a variety of compounds, including tetrahydrobenzonaphthyridine amine and pyrido[4,3-d]pyrimidin-4(3H)one, showcasing the versatility of benzimidazole derivatives in producing a wide range of chemical structures with potential applications in medicinal chemistry (Fikry et al., 2015).

Multicomponent Reactions

A novel one-pot, four-component reaction has been developed to efficiently produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. This method involves the reaction of pyridine or 3-picoline with chloroacetonitrile, malononitrile, and aromatic aldehyde, showcasing an innovative approach to synthesizing complex heterocycles (Yan et al., 2009).

Chemical Reactivity and Novel Series Synthesis

The chemical reactivity of 1H-benzimidazol-2-ylacetonitrile has been explored towards the synthesis of novel pyrido[1,2-a]benzimidazoles. This process involves condensation reactions with chromones and other derivatives, leading to compounds with potential for further biological and chemical applications (Ibrahim, 2013).

Fluorescent Properties and Applications

The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and the study of their fluorescent properties have been conducted. These compounds exhibit potential as fluorescent whitening agents for polyester fibers, indicating their application in materials science and industry (Rangnekar & Rajadhyaksha, 1986).

作用機序

While the specific mechanism of action for this compound is not mentioned in the retrieved sources, it’s worth noting that nitrogenous heterocycles, such as azoloazines, are of great practical importance . They are the products of structural modifications of all the components of the nucleotide exhibiting excellent indicators of antiviral action .

将来の方向性

The future directions for this compound could involve further exploration of its biological activity and therapeutic applications . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary , and heterocyclic compounds like this one give high chemotherapeutic values and act as a remedy for the development of novel drugs .

特性

IUPAC Name |

3-methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5/c1-13-10-18(22-12-14-6-4-5-9-21-14)24-17-8-3-2-7-16(17)23-19(24)15(13)11-20/h2-10,22H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBWUWQPGNVYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2721356.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721358.png)

![(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2721367.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile](/img/structure/B2721369.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide](/img/structure/B2721371.png)

![ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2721372.png)

![N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2721376.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2721377.png)